molecular formula C19H21FN6OS B2982312 N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide CAS No. 863457-97-0

N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide

Cat. No.: B2982312
CAS No.: 863457-97-0
M. Wt: 400.48
InChI Key: HIWQNVZYAAOLOG-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidin core substituted with a 4-fluorophenylmethyl group at position 3 and a sulfanyl acetamide moiety at position 5. The cyclohexyl group attached to the acetamide nitrogen distinguishes it from simpler derivatives.

Properties

IUPAC Name

N-cyclohexyl-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN6OS/c20-14-8-6-13(7-9-14)10-26-18-17(24-25-26)19(22-12-21-18)28-11-16(27)23-15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWQNVZYAAOLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the triazolopyrimidine intermediate.

    Attachment of the cyclohexyl moiety: This can be done through an amide coupling reaction using cyclohexylamine and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to interact with nucleotide-binding sites, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the cyclohexyl moiety provides steric stability.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Key Substituents Potential Activity
Target Compound Triazolo[4,5-d]pyrimidine 4-Fluorophenylmethyl, Cyclohexylacetamide Anti-inflammatory?
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides 1,2,4-Triazole Furan-2-yl, Amino group Anti-exudative
N-(2-Methoxy-5-nitrophenyl)-2-(pyridin-2-ylthio)acetamide Pyridine-thioacetamide Pyridinylthio, Nitrophenyl Undisclosed

Pharmacological Activity

  • Anti-Exudative Activity : The 1,2,4-triazole derivatives () demonstrated anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rodent models. The target compound’s triazolo-pyrimidine core and fluorophenyl group may enhance receptor binding affinity or metabolic stability, though direct data are unavailable .

Biological Activity

N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique structural features, including a triazolopyrimidine core and a fluorophenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure

The compound's IUPAC name is N-cyclohexyl-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide. Its molecular formula is C19H21FN6OS, with a molecular weight of approximately 392.47 g/mol. The presence of the triazole and pyrimidine rings suggests potential for diverse biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent and antimicrobial compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays have demonstrated that the compound shows cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were reported to be in the micromolar range, indicating effective growth inhibition .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. The triazole moiety may play a crucial role in interacting with biological targets such as kinases or other proteins involved in cancer progression .
  • Case Studies : A notable case study involved screening a library of compounds on multicellular spheroids, where this compound was identified as a promising candidate due to its ability to penetrate deeper tissue structures and exhibit enhanced cytotoxicity compared to conventional treatments .

Antimicrobial Activity

The compound also displays antimicrobial properties:

  • Inhibition of Pathogens : Preliminary studies indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics .
  • Structure-Activity Relationship (SAR) : The presence of the fluorophenyl group is believed to enhance lipophilicity and improve membrane permeability, contributing to its antimicrobial efficacy .

Data Tables

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerMCF71.88 μM
AnticancerHCT1160.39 μM
AntimicrobialStaphylococcus aureus31.25 µg/mL
AntimicrobialEscherichia coli62.50 µg/mL

Q & A

Basic: What are the recommended synthetic routes for N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide?

Methodological Answer:
The synthesis involves multi-step organic reactions:

Triazole Formation : Start with copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the [1,2,3]triazolo[4,5-d]pyrimidine core, ensuring regioselectivity via temperature control (60–80°C) .

Sulfanyl Acetamide Coupling : Use nucleophilic substitution at the pyrimidin-7-yl position with a thiolated acetamide intermediate. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is the crystal structure of this compound determined experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection : Use a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect ω and φ scans at 298 K .
  • Structure Solution : Solve via direct methods (SHELXS97) and refine with SHELXL2015. Symmetry operations (e.g., space group P21/c) and unit cell parameters (e.g., a = 18.220 Å, β = 108.76°) are critical for accuracy .
  • Validation : Check R-factors (e.g., R = 0.050) and thermal displacement parameters. Use PLATON for molecular graphics .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., Z′-LYTE™ kits). IC50_{50} values are calculated via non-linear regression (GraphPad Prism) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Normalize data to controls and apply ANOVA for significance (p < 0.05) .

Advanced: How can computational modeling predict binding interactions with target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (AM1-BCC charges) and protein (PDB ID: e.g., 1M17) with explicit hydrogens. Validate docking poses via RMSD clustering .
  • MD Simulations : Run 100 ns trajectories in GROMACS (CHARMM36 force field). Analyze binding free energy with MM-PBSA. Compare results to experimental IC50_{50} data to refine models .

Advanced: How to resolve contradictions between computational binding predictions and experimental IC50_{50}50​ values?

Methodological Answer:

Re-validate Assays : Repeat enzyme inhibition assays with tighter controls (e.g., ATP concentration, buffer pH).

Adjust Computational Parameters : Include solvent effects (implicit vs. explicit water) or use hybrid QM/MM methods for ligand flexibility .

Cross-validate : Apply surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}, koff_{off}) and correlate with docking scores .

Basic: What spectroscopic techniques confirm the compound’s purity post-synthesis?

Methodological Answer:

  • NMR : Look for sharp singlet peaks (e.g., acetamide CH3_3 at δ ~2.1 ppm) and absence of aliphatic impurities. Use 19F^{19}F-NMR to confirm fluorophenyl integration .
  • LC-MS : Monitor retention time consistency and isotopic pattern matching ([M+H]+^+ peak). Use ESI+ mode with 0.1% formic acid in mobile phase .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

Core Modifications : Synthesize derivatives with varied substituents (e.g., Cl, Br, OCH3_3) at the 4-fluorophenyl or triazole positions.

Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical H-bond acceptors (e.g., pyrimidine N) and hydrophobic regions (cyclohexyl group) .

Data Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Advanced: What strategies optimize solubility without compromising bioactivity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the acetamide group. Test solubility in PBS (pH 7.4) and simulate intestinal absorption via Caco-2 assays .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) using solvent drop grinding. Characterize via PXRD and DSC to confirm stability .

Basic: How to troubleshoot low yields during the sulfanyl acetamide coupling step?

Methodological Answer:

  • Reaction Optimization : Vary base (e.g., K2_2CO3_3 vs. Et3_3N) and solvent (DMF vs. THF). Monitor via TLC (UV254 detection).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., disulfides) and add reducing agents (e.g., DTT) to suppress oxidation .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Treat cells with compound (10 µM, 1 hr), lyse, and heat (37–67°C). Detect stabilized target via Western blot .
  • Click Chemistry : Incorporate alkyne tags into the compound. After treatment, conjugate with azide-fluorophores for confocal imaging .

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